4'-Bromomethyl-2-cyanobiphenyl
Overview
Description
4'-Bromomethyl-2-cyanobiphenyl is a compound of interest in various fields of chemistry due to its potential applications in the synthesis of liquid crystal compounds, pharmaceuticals, and organic materials. The presence of both bromomethyl and cyano functional groups on the biphenyl structure allows for diverse chemical reactivity and the possibility of further functionalization .
Synthesis Analysis
The synthesis of 4'-Bromomethyl-2-cyanobiphenyl and related compounds has been explored in several studies. For instance, the compound has been prepared from 2-cyano-4'-methylbiphenyl through a multi-step process involving hydrolysis, esterification, and bromination, achieving a high total yield of 86% . Another approach involves the reaction of trans-4-n-alkylcyclohexanemethol with 4-bromo-4'-hydroxybiphenyls, where the use of cupric ion as a catalyst and phase transfer catalysis conditions led to higher yields . Additionally, bromination of biphenyl using an orientation catalyst has been reported, with careful control of the reaction to minimize by-products .
Molecular Structure Analysis
The molecular structure of 4'-Bromomethyl-2-cyanobiphenyl and related brominated biphenyl compounds has been determined using various techniques, including X-ray diffraction. For example, the crystal structure of a related compound, (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate, was solved and refined, revealing a zwitterionic form with strong intramolecular hydrogen bonding . Another study reported the orthorhombic crystal structure of 2-bromo, 4'-dimethylamino, α-cyanostilbene, where steric repulsion between the bromide atom and the cyanogen group disrupts the coplanarity of the phenyl groups .
Chemical Reactions Analysis
The chemical reactivity of brominated biphenyls has been investigated in various contexts. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized and applied in coupling reactions, demonstrating the utility of brominated biphenyls in catalysis . Additionally, the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces has been studied, showing the transformation of self-assembled molecular arrays into covalently linked polyphenylene polymer chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Bromomethyl-2-cyanobiphenyl have been characterized in various studies. The solubility of the compound in binary solvent mixtures has been determined and correlated using different models, with the modified Apelblat equation being the preferred model based on the Akaike's Information Criterion . Additionally, the formation and decay channels of the molecular anion of 4-bromobiphenyl have been explored using Dissociative Electron Attachment spectroscopy, revealing the presence of long-lived molecular negative ions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4'-Bromomethyl-2-cyanobiphenyl and its derivatives is fundamental to numerous scientific investigations. For instance, Lin Ying-ming demonstrated a method to synthesize methyl 4′-bromomethyl biphenyl-2-carboxylate, increasing the yield and reducing the cost (Lin Ying-ming, 2006). Additionally, the synthesis of 4-Alkyl-4′-cyanobiphenyl through a coupling reaction, highlighting the potential for creating liquid crystal intermediates with moderate reaction conditions and high yields (Wei Ben-mei & Z. Zhiyong, 2008).
Solubility and Thermodynamics
The solubility of 4'-Bromomethyl-2-cyanobiphenyl in various solvents is critical for its application in different fields. Liping Xiao et al. investigated its solubility in binary solvent mixtures, providing insights into its behavior across a range of temperatures and solvent compositions (Liping Xiao et al., 2016). Jingxiang Yang et al. explored the thermodynamics of 4'-Bromomethyl-2-cyanobiphenyl, offering valuable data on its melting properties and heat capacity (Jingxiang Yang et al., 2015).
Computational Analysis and Vibrational Assignments
Computational methods play a significant role in understanding the properties of chemical compounds. Dipendra Sharma and S. N. Tiwari conducted a comparative computational analysis of the electronic structure and molecular properties of 4'-Bromomethyl-2-cyanobiphenyl derivatives, contributing to the knowledge base for developing new materials (Dipendra Sharma & S. N. Tiwari, 2016).
Detection of Genotoxic Impurities
The detection of genotoxic impurities is vital for ensuring the safety of pharmaceutical compounds. S. Kumar, R. Srivastava, and V. Rao developed a sensitive HPLC method for the quantitative determination of 4'-Bromomethyl-2-cyanobiphenyl in drug substances, demonstrating its applicability in quality control processes (S. Kumar et al., 2016).
Antibacterial Activities
Research into the antibacterial properties of derivatives of 4'-Bromomethyl-2-cyanobiphenyl has shown promising results. Chao Shu-jun investigated the synthesis and antibacterial activities of a compound derived from 4'-Bromomethyl-2-cyanobiphenyl, indicating potential applications in the development of new antibacterial agents (Chao Shu-jun, 2006).
Safety And Hazards
4’-Bromomethyl-2-cyanobiphenyl is classified as very toxic to aquatic life with long-lasting effects . It is suspected of causing genetic defects and may cause respiratory irritation . It is toxic if inhaled, causes serious eye irritation, may cause an allergic skin reaction, and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Future Directions
properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363559 | |
Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromomethyl-2-cyanobiphenyl | |
CAS RN |
114772-54-2 | |
Record name | 4-(Bromomethyl)-2′-cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Bromomethyl)-2-cyanobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Bromomethyl-2-cyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromomethylbiphenyl-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Bromomethylphenyl-4')-2 benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-(BROMOMETHYL)-2-CYANOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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